Dimethyl threo-2-bromo-3-fluorosuccinate
Description
Contextualization of Vicinal Halo-Fluoro Succinates in Modern Synthetic Chemistry
The synthetic utility of vicinal halo-fluoro compounds is broad. They can serve as precursors to a variety of functional groups through nucleophilic substitution, elimination, and organometallic coupling reactions. For instance, the bromine atom can be selectively displaced by a range of nucleophiles, while the fluorine atom can modulate the stability and reactivity of intermediates. This differential reactivity is a key feature that makes these compounds attractive synthons. Vicinal halo-trifluoromethylation of alkenes, a related transformation, provides access to valuable functionalities in complex molecules, highlighting the general interest in vicinal halo-fluoro motifs. organic-chemistry.org
Significance of Diastereomeric Control in Substituted Succinate (B1194679) Ester Synthesis
The synthesis of substituted succinate esters, such as dimethyl threo-2-bromo-3-fluorosuccinate, presents a significant stereochemical challenge. The molecule possesses two stereocenters, meaning it can exist as two pairs of enantiomers (four stereoisomers in total). The threo and erythro diastereomers arise from the relative configuration of the bromo and fluoro substituents. The precise control of this diastereoselectivity is paramount, as the different stereoisomers can exhibit distinct physical, chemical, and potentially biological properties.
The importance of diastereomeric control is well-established in the synthesis of 2,3-disubstituted succinic acid esters. nih.gov For example, the development of methods to access all possible diastereomers of a particular succinate derivative is crucial for creating libraries of compounds for drug discovery. The relative stereochemistry of functional groups can profoundly impact how a molecule interacts with biological targets. Therefore, synthetic methods that allow for the selective formation of a single diastereomer are highly sought after. In the context of this compound, achieving a high threo-to-erythro ratio is a key synthetic goal.
Historical Development and Evolution of Synthetic Approaches to Polyhalogenated Succinates
The synthesis of polyhalogenated succinates has a long history, with early methods often relying on the direct halogenation of unsaturated precursors. For instance, the bromination of fumaric or maleic acid and their esters has been a common approach to obtain vicinal dibromosuccinates. These early methods, while effective in some cases, often lacked stereocontrol and could lead to mixtures of diastereomers.
Over time, more refined methods have been developed to address the challenge of stereoselectivity. The use of specific reagents and reaction conditions has allowed for greater control over the stereochemical outcome of halogenation reactions. For example, the bromofluorination of alkenes using reagents like N-bromosuccinimide (NBS) in the presence of a fluoride (B91410) source can proceed with anti-stereoselectivity, which would be a key step in the synthesis of the threo diastereomer of a vicinal bromo-fluoro compound from a trans-alkene. nih.gov The development of methods for the synthesis of vicinal difluoro compounds, such as the fluorination of tartaric acid derivatives, also provides valuable insights into the stereocontrolled synthesis of polyhalogenated succinates. beilstein-journals.org
The evolution of these synthetic approaches reflects a broader trend in organic chemistry towards greater precision and control at the molecular level. The ability to selectively synthesize a specific stereoisomer of a polyhalogenated succinate is a testament to the advances in our understanding of reaction mechanisms and the development of new synthetic tools.
Overview of Research Gaps and Current Challenges in the Chemistry of this compound
Despite the general interest in halogenated compounds, there are significant research gaps in the specific chemistry of this compound. While its existence is confirmed by its CAS number (36875-34-0) and molecular formula (C6H8BrFO4), detailed studies on its synthesis, characterization, and reactivity are scarce in the publicly available scientific literature. amadischem.comalfa-chemistry.com
The primary challenge lies in the stereocontrolled synthesis of the threo diastereomer. While the bromofluorination of dimethyl fumarate (B1241708) is a logical synthetic route, achieving high diastereoselectivity can be challenging. The reaction may produce a mixture of threo and erythro isomers, requiring careful optimization of reaction conditions or purification of the desired product.
Furthermore, a comprehensive understanding of the reactivity of this compound is lacking. Detailed studies on its nucleophilic substitution reactions, elimination pathways, and potential for use in cross-coupling reactions would be highly valuable. The influence of the vicinal bromo and fluoro substituents on the reactivity of the ester groups also remains to be thoroughly investigated. The lack of detailed spectroscopic data, such as comprehensive NMR analysis, in the literature further hinders its study and application. chemicalbook.comchemicalbook.com Addressing these research gaps will be crucial for unlocking the full potential of this intriguing fluorinated building block. The broader challenges in the synthesis of organofluorine compounds, including the handling of fluorinating reagents, also apply to this specific target. acs.org
Structure
3D Structure
Properties
IUPAC Name |
dimethyl 2-bromo-3-fluorobutanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrFO4/c1-11-5(9)3(7)4(8)6(10)12-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOQPHRJOTAQHPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C(C(=O)OC)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrFO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10941834 | |
| Record name | Dimethyl 2-bromo-3-fluorobutanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10941834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1992-93-4, 36875-34-0 | |
| Record name | Butanedioic acid, 2-bromo-3-fluoro-, 1,4-dimethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1992-93-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC297895 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=297895 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | NSC272364 | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=272364 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Butanedioic acid, dimethyl ester | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=251805 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dimethyl 2-bromo-3-fluorobutanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10941834 | |
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Advanced Synthetic Methodologies for Dimethyl Threo 2 Bromo 3 Fluorosuccinate
Diastereoselective Synthesis of the threo-Diastereomer
The synthesis of the threo-diastereomer of dimethyl 2-bromo-3-fluorosuccinate is centered on highly stereoselective reactions. The spatial arrangement of the bromine and fluorine atoms is crucial and is dictated by the choice of starting materials and the reaction mechanism.
Precursor Selection and Strategic Halogenation Protocols
The logical precursor for the synthesis of dimethyl threo-2-bromo-3-fluorosuccinate is dimethyl fumarate (B1241708). The trans-configuration of the double bond in dimethyl fumarate is key to achieving the desired threo stereochemistry in the final product through an anti-addition mechanism.
Strategic halogenation protocols for this transformation typically involve a two-component system: a source of electrophilic bromine and a nucleophilic fluoride (B91410) source. A common and effective source of electrophilic bromine is N-bromosuccinimide (NBS). The choice of the fluoride source can vary, with amine-hydrofluoride complexes being frequently employed.
Table 1: Key Reagents in the Bromofluorination of Dimethyl Fumarate
| Reagent | Role in the Reaction |
| Dimethyl Fumarate | Alkene Substrate (trans-isomer) |
| N-Bromosuccinimide (NBS) | Electrophilic Bromine Source |
| Amine-Hydrofluoride Complex (e.g., Et₃N·3HF) | Nucleophilic Fluoride Source |
Stereocontrolled Bromofluorination Reactions: Mechanistic Insights and Optimization
The bromofluorination of an alkene, such as dimethyl fumarate, proceeds through a well-established mechanism that dictates the stereochemical outcome. The reaction is initiated by the electrophilic attack of bromine on the electron-rich double bond, leading to the formation of a cyclic bromonium ion intermediate. This intermediate is then subjected to a nucleophilic attack by the fluoride ion.
The attack of the fluoride ion occurs from the side opposite to the bulky bromonium ion ring, resulting in an anti-addition of the bromine and fluorine atoms across the former double bond. When this anti-addition occurs on dimethyl fumarate (trans-alkene), the product is the threo-diastereomer of dimethyl 2-bromo-3-fluorosuccinate. Conversely, if dimethyl maleate (B1232345) (cis-alkene) were used as the starting material, the same anti-addition mechanism would yield the erythro-diastereomer.
Table 2: Stereochemical Outcome of Bromofluorination of Dimethyl Fumarate and Dimethyl Maleate
| Starting Material | Stereochemistry of Alkene | Addition Mechanism | Product Diastereomer |
| Dimethyl Fumarate | trans | anti-addition | threo |
| Dimethyl Maleate | cis | anti-addition | erythro |
Optimization of this reaction involves the careful selection of solvents and the fluoride source to maximize the yield and diastereoselectivity, while minimizing side reactions.
Catalytic Asymmetric Approaches to threo-2-bromo-3-fluorosuccinate Scaffolds
While the diastereoselective synthesis from an achiral precursor like dimethyl fumarate is effective for producing the racemic threo-diastereomer, the generation of an enantioenriched product would require a catalytic asymmetric approach. In principle, a chiral catalyst could be employed to control the facial selectivity of the initial electrophilic attack or to differentiate the enantiotopic faces of the bromonium ion intermediate during the nucleophilic attack.
General methods for catalytic asymmetric halofunctionalization of alkenes are an active area of research. However, the specific application of these methods to the synthesis of enantioenriched this compound is not extensively documented in publicly available literature. Such an approach would likely involve a chiral Lewis acid or a chiral phase-transfer catalyst in conjunction with the halogenating and fluorinating agents.
Chemo- and Regioselectivity Considerations in Halogenation
In the context of the synthesis of this compound from dimethyl fumarate, the primary chemo- and regioselectivity issue is the competition between the desired bromofluorination and a potential bromination reaction, which would lead to the formation of dimethyl 2,3-dibromosuccinate. The use of a fluoride source that is a potent nucleophile, along with careful control of the reaction conditions, helps to favor the desired bromofluorination pathway.
The regioselectivity of the fluoride attack on the bromonium ion intermediate is not a factor in this particular synthesis due to the symmetrical nature of the intermediate formed from dimethyl fumarate.
Alternative Synthetic Pathways and Novel Methodologies
Beyond the direct bromofluorination of dimethyl fumarate, other synthetic strategies can be envisaged.
Transformations from Pre-functionalized Succinate (B1194679) Derivatives
An alternative approach to this compound could involve starting with a pre-functionalized succinate derivative. For instance, a compound such as dimethyl erythro-2-bromo-3-hydroxysuccinate could potentially be converted to the target molecule. This would involve a nucleophilic fluorination reaction to replace the hydroxyl group with fluorine, proceeding with an inversion of stereochemistry (an S(_N)2-type reaction). This would transform the erythro precursor into the desired threo product. However, such a route would require the stereoselective synthesis of the bromohydrin precursor.
Multicomponent Reactions Incorporating Fluorine and Bromine
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer significant advantages in terms of efficiency, atom economy, and reduction of waste. bohrium.comresearchgate.netacsgcipr.org The application of MCRs to the synthesis of halogenated compounds is a burgeoning field. A plausible MCR approach for the synthesis of this compound could involve the simultaneous introduction of bromine and fluorine across a suitable alkene precursor.
One conceptual MCR strategy could involve the reaction of an electron-deficient alkene, such as dimethyl maleate, with a bromine source and a fluoride source in a one-pot process. The reaction would likely proceed through a bromonium ion intermediate, which is then opened by a fluoride nucleophile. The stereochemical outcome of this reaction is critical. For instance, the anti-addition of bromine and fluorine to a cis-alkene would yield the desired threo product. Research on analogous systems, such as the bromofluorination of cis-stilbene (B147466) using N-bromosuccinimide (NBS) and an amine/hydrofluoric acid (HF) reagent, has been shown to proceed with high anti-selectivity, affording the threo product exclusively. nih.gov This provides a strong precedent for the stereocontrolled synthesis of this compound from dimethyl maleate.
A hypothetical multicomponent reaction could be designed as follows:
Table 1: Hypothetical Multicomponent Reaction for this compound
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Solvent | Product | Diastereoselectivity (threo:erythro) |
| Dimethyl maleate | N-Bromosuccinimide (NBS) | Pyridine-HF | Acetonitrile | Dimethyl 2-bromo-3-fluorosuccinate | >95:5 |
| Dimethyl maleate | 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Triethylamine tris(hydrofluoride) | Dichloromethane | Dimethyl 2-bromo-3-fluorosuccinate | >90:10 |
This table is illustrative and based on analogous reactions reported in the literature.
Green Chemistry Approaches to Synthesis of this compound
The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly influencing synthetic route design. researchgate.netxjenza.org In the context of this compound synthesis, green approaches could focus on several key areas: the use of safer reagents and solvents, improved atom economy, and the use of catalytic methods.
A key aspect of a greener synthesis would be the replacement of potentially hazardous reagents. For instance, while amine/HF complexes are effective fluoride sources, their handling can be challenging. The development of more benign fluorinating agents is an active area of research. Similarly, the use of water or other environmentally benign solvents, if the reaction conditions permit, would be a significant improvement over chlorinated solvents.
Catalytic methods are a cornerstone of green chemistry. The development of a catalytic system for the bromofluorination of dimethyl maleate would be a major advance. This could involve a dual-catalyst system where one catalyst activates the bromine source and another facilitates the fluoride transfer. Such a system would reduce the stoichiometric use of reagents and potentially improve selectivity.
Furthermore, flow chemistry presents a greener and safer alternative to traditional batch processing. The integration of multicomponent reactions into continuous flow platforms is a recognized strategy in sustainable synthesis. bohrium.com A flow-based synthesis of this compound could offer enhanced control over reaction parameters, improved safety, and easier scalability.
Purification and Isolation Techniques for Diastereomeric Purity
The synthesis of this compound will likely result in a mixture of threo and erythro diastereomers. The separation of these diastereomers is crucial to obtain the pure threo isomer and is often a challenging step.
Chromatographic Separation Strategies for Diastereomers
Chromatography is a powerful technique for the separation of diastereomers due to their different physical properties. nih.gov High-performance liquid chromatography (HPLC) is a particularly effective method. nih.gov Both normal-phase and reversed-phase HPLC can be employed, and the choice of stationary and mobile phases is critical for achieving good separation.
For the separation of polar compounds like succinate esters, normal-phase HPLC on a silica (B1680970) gel column is often a good starting point. A solvent system of hexane (B92381) and ethyl acetate, with varying polarity, can be optimized to achieve baseline separation of the threo and erythro isomers. In some cases, the addition of a small amount of a more polar solvent like isopropanol (B130326) can improve peak shape and resolution.
Preparative HPLC can be used to isolate larger quantities of the desired diastereomer. While effective, this can be a costly and time-consuming process for large-scale production. An alternative is preparative thin-layer chromatography (TLC), which has been successfully used for the partial separation of analogous fluorinated diastereomers. beilstein-journals.org
Table 2: Illustrative Chromatographic Conditions for Diastereomer Separation
| Chromatography Mode | Column | Mobile Phase | Flow Rate | Detection | Retention Time (threo) | Retention Time (erythro) |
| Normal-Phase HPLC | Silica Gel (5 µm, 4.6 x 250 mm) | 90:10 Hexane:Ethyl Acetate | 1.0 mL/min | UV (210 nm) | 12.5 min | 14.2 min |
| Reversed-Phase HPLC | C18 (5 µm, 4.6 x 250 mm) | 60:40 Acetonitrile:Water | 1.0 mL/min | UV (210 nm) | 8.9 min | 9.7 min |
This table presents hypothetical data to illustrate the separation process.
Crystallization and Recrystallization for Stereoisomeric Enrichment
Crystallization is a powerful and economical method for the purification of solid compounds and can be highly effective for separating diastereomers. wikipedia.org The different three-dimensional structures of diastereomers can lead to significant differences in their crystal lattice energies and, consequently, their solubilities in various solvents. wikipedia.orgresearchgate.net This difference in solubility can be exploited to selectively crystallize one diastereomer from a mixture.
The process of diastereomeric recrystallization involves finding a suitable solvent or solvent mixture in which the desired diastereomer is significantly less soluble than the undesired one, particularly at lower temperatures. youtube.com A systematic screening of solvents with varying polarities is typically required to identify the optimal conditions. For succinate derivatives, solvents such as ethanol, methanol, ethyl acetate, and mixtures with hexanes are often good candidates. google.comnih.gov
The procedure involves dissolving the diastereomeric mixture in a minimum amount of the hot solvent to form a saturated solution. Upon slow cooling, the less soluble diastereomer will preferentially crystallize out, leaving the more soluble diastereomer in the mother liquor. The purity of the obtained crystals can be assessed by techniques such as NMR spectroscopy or HPLC. Multiple recrystallization steps may be necessary to achieve high diastereomeric purity.
Comprehensive Stereochemical Investigations and Structural Elucidation of Dimethyl Threo 2 Bromo 3 Fluorosuccinate
Confirmation of threo-Diastereomer Configuration
The determination of the relative stereochemistry of the two chiral centers in Dimethyl 2-bromo-3-fluorosuccinate is crucial to confirm the threo configuration. This is achieved by differentiating it from the corresponding erythro diastereomer. Several advanced analytical techniques are indispensable for this purpose.
Advanced 2D NMR Spectroscopy for Stereochemical Assignment (e.g., NOESY, COSY, HSQC)
Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful, non-destructive technique for elucidating the stereochemistry of molecules. By analyzing through-bond and through-space correlations between nuclei, the relative arrangement of atoms can be determined.
Correlation Spectroscopy (COSY): This homonuclear correlation technique identifies protons that are coupled to each other, typically through two or three bonds. In Dimethyl threo-2-bromo-3-fluorosuccinate, a COSY spectrum would reveal the coupling between the two methine protons at the C2 and C3 positions. The magnitude of the vicinal coupling constant (³JHH) between these protons is a key indicator of their dihedral angle, which differs between the threo and erythro isomers. Generally, for acyclic systems, a smaller coupling constant is often indicative of a gauche relationship between the protons, which is characteristic of the threo isomer in certain conformations, while a larger coupling constant suggests an anti relationship, more typical of the erythro isomer. uns.ac.idgithub.io
Nuclear Overhauser Effect Spectroscopy (NOESY): This technique detects protons that are close to each other in space, regardless of whether they are directly bonded. rsc.orgchemicalbook.com For the threo isomer, a NOESY experiment would be expected to show a cross-peak between the C2 and C3 protons, confirming their spatial proximity in the folded conformations that are often preferred. By comparing the NOESY spectra of the two diastereomers, their relative stereochemistry can be definitively assigned. rsc.org
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates protons with their directly attached carbons. While not directly providing stereochemical information, HSQC is essential for the unambiguous assignment of the ¹H and ¹³C signals of the C2 and C3 methines, which is a prerequisite for interpreting COSY and NOESY data correctly.
A hypothetical table of expected NMR data, based on general knowledge of similar compounds, is presented below. Actual experimental values would be required for a definitive analysis.
Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key COSY Correlations | Key NOESY Correlations |
| C2-H | Predicted: ~4.5-4.8 | Predicted: ~45-50 | C3-H | C3-H, OCH₃ |
| C3-H | Predicted: ~4.9-5.2 | Predicted: ~85-90 (JCF) | C2-H | C2-H, OCH₃ |
| OCH₃ | Predicted: ~3.8 | Predicted: ~52 | - | C2-H or C3-H |
| OCH₃ | Predicted: ~3.7 | Predicted: ~53 | - | C2-H or C3-H |
| Note: Predicted chemical shifts are estimates and would vary based on solvent and other experimental conditions. JCF refers to the carbon-fluorine coupling. |
Single Crystal X-ray Diffraction Analysis for Absolute Stereochemistry and Conformation
The most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry and solid-state conformation, is single-crystal X-ray diffraction. researchgate.net This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.
For this compound, obtaining a suitable single crystal would allow for the precise determination of bond lengths, bond angles, and torsion angles. The presence of a heavy atom like bromine is advantageous as it facilitates the determination of the absolute configuration using anomalous dispersion. lifechemicals.com The resulting crystallographic data would provide unequivocal proof of the threo configuration and reveal the preferred conformation of the molecule in the crystalline state.
Table 2: Hypothetical Single Crystal X-ray Diffraction Data
| Parameter | Expected Value/Information |
| Crystal System | To be determined |
| Space Group | To be determined |
| Unit Cell Dimensions | To be determined |
| Dihedral Angle H-C2-C3-H | Confirms threo vs. erythro |
| Absolute Configuration | Determined (e.g., (2R,3S) or (2S,3R)) |
| Intramolecular Contacts | Evidence for halogen bonding |
| Note: This table represents the type of data obtained from an X-ray diffraction experiment, which is currently unavailable for this specific compound. |
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Chiral Analysis
VCD and ECD are chiroptical spectroscopic techniques that provide information about the stereochemistry of chiral molecules in solution. nist.govsdu.dkacs.org
Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting spectrum is highly sensitive to the molecule's three-dimensional structure. By comparing the experimental VCD spectrum of an unknown sample to the spectrum predicted by quantum chemical calculations for a specific enantiomer (e.g., (2R,3S)), the absolute configuration can be determined. nih.gov
Electronic Circular Dichroism (ECD): ECD is the differential absorption of left and right circularly polarized ultraviolet-visible light. The electronic transitions of the ester chromophores in this compound would give rise to an ECD spectrum. Similar to VCD, the comparison of experimental and computationally predicted ECD spectra allows for the assignment of the absolute configuration. researchgate.netresearchgate.net
Conformational Analysis and Intramolecular Interactions
Rotameric Preferences and Energy Landscapes
The relative populations of different rotamers are determined by their relative energies. nih.gov For the C2-C3 bond, three staggered conformations are typically considered: two gauche and one anti. The relative stability of these conformers is influenced by a combination of steric hindrance between the substituents (bromine, fluorine, and two methoxycarbonyl groups) and intramolecular interactions.
Computational chemistry methods, such as Density Functional Theory (DFT), can be used to calculate the energy of each conformer, thereby mapping the potential energy surface for rotation around the C2-C3 bond. This allows for the prediction of the most stable conformers and the energy barriers between them. researchgate.net
Intramolecular Halogen Bonding and its Influence on Conformation
An important factor that can influence the conformational preferences of this compound is the potential for intramolecular halogen bonding. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid). acs.org In this molecule, the bromine atom could potentially interact with one of the oxygen atoms of the ester groups or the fluorine atom. researchgate.net
While fluorine is highly electronegative, making the C-F bond polarized, bromine is more polarizable and can exhibit a region of positive electrostatic potential (a σ-hole) opposite the C-Br bond, allowing it to act as a halogen bond donor. pressbooks.publibretexts.org An intramolecular halogen bond between the bromine and a carbonyl oxygen would stabilize specific gauche conformations, potentially making them more populated than would be expected based on sterics alone. The existence and strength of such an interaction could be inferred from NMR data (e.g., through-space correlations in NOESY), confirmed by short contact distances in an X-ray crystal structure, and modeled using computational methods. acs.org
Solvent Effects on Conformational Equilibria
The conformational equilibrium of a molecule is often significantly influenced by the surrounding solvent environment. In the case of this compound, the polarity of the solvent is expected to play a crucial role in determining the relative populations of its rotational isomers (rotamers). This is primarily due to the different dipole moments of the individual conformers. Solvents with higher dielectric constants will preferentially stabilize the conformer with the largest dipole moment. The study of these solvent-induced conformational changes is critical for understanding the molecule's behavior in various chemical and biological systems.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and widely used technique for investigating conformational equilibria in solution. beilstein-journals.orgnih.gov Specifically, the magnitude of vicinal spin-spin coupling constants (³J) is highly dependent on the dihedral angle between the coupled nuclei, as described by the Karplus equation and its modifications. By measuring these coupling constants in different solvents, it is possible to deduce the relative populations of the staggered conformers.
For this compound, the key coupling constants of interest are the vicinal proton-proton (³JHH) and proton-fluorine (³JHF) couplings. The analysis of these parameters allows for the elucidation of the preferred rotational states around the central C2-C3 bond. Theoretical calculations, including Density Functional Theory (DFT) and solvation models, are often used in conjunction with experimental NMR data to provide a more detailed understanding of the energetics and geometries of the conformers in different media. mdpi.comresearchgate.netresearchgate.net
The three staggered conformers of this compound are depicted as Newman projections. The relative stability of these rotamers is influenced by a combination of steric and electrostatic interactions between the substituents. In the gas phase or in non-polar solvents, intramolecular interactions such as dipole-dipole interactions and steric hindrance are the dominant factors. In polar solvents, the interaction between the solute and the solvent molecules becomes a significant factor, often overriding the intrinsic conformational preferences.
While specific experimental data for this compound is not extensively available in public literature, the principles of conformational analysis based on analogous compounds, such as other 2,3-dihalosuccinates and halogenated alkanes, can be applied. researchgate.net For these related compounds, it is generally observed that an increase in solvent polarity leads to a shift in the conformational equilibrium towards the conformer with the highest dipole moment.
To illustrate the expected solvent effect on the conformational populations of this compound, a hypothetical dataset is presented in the table below. This table is based on typical trends observed for similar halogenated organic compounds. It demonstrates how the mole fraction of each conformer might change with increasing solvent dielectric constant (ε).
| Solvent | Dielectric Constant (ε) at 298 K | Mole Fraction (Rotamer I) | Mole Fraction (Rotamer II) | Mole Fraction (Rotamer III) |
| Carbon Tetrachloride | 2.2 | 0.50 | 0.30 | 0.20 |
| Chloroform | 4.8 | 0.40 | 0.40 | 0.20 |
| Acetone | 20.7 | 0.25 | 0.55 | 0.20 |
| Dimethyl Sulfoxide | 46.7 | 0.15 | 0.70 | 0.15 |
Note: This table is illustrative and based on general principles of solvent effects on conformational equilibria. The actual values for this compound would need to be determined experimentally.
The vicinal coupling constants are directly related to these populations. The observed coupling constant in a given solvent is a weighted average of the coupling constants for each individual conformer. The relationship can be expressed as:
J_obs = P_I * J_I + P_II * J_II + P_III * J_III
where J_obs is the experimentally observed coupling constant, and P_I, P_II, P_III and J_I, J_II, J_III are the mole fractions and the coupling constants of the individual rotamers, respectively. By measuring J_obs in various solvents and using theoretical values for the individual coupling constants, the populations of the rotamers can be estimated.
The following table provides hypothetical ³JHH and ³JHF coupling constants for the three rotamers of this compound, which would be used in such an analysis.
| Coupling Constant | Rotamer I (gauche) | Rotamer II (anti) | Rotamer III (gauche) |
| ³JHH (Hz) | 2.5 | 12.0 | 2.5 |
| ³JHF (Hz) | 15.0 | 4.0 | 30.0 |
Note: This table contains hypothetical values for illustrative purposes. The actual coupling constants would need to be determined through detailed spectral analysis and theoretical calculations.
Reaction Pathways and Mechanistic Studies of Dimethyl Threo 2 Bromo 3 Fluorosuccinate
Nucleophilic Substitution Reactions
Nucleophilic substitution reactions of Dimethyl threo-2-bromo-3-fluorosuccinate would involve the displacement of either the bromide or the fluoride (B91410) ion by a nucleophile. The regioselectivity and stereochemistry of such reactions, along with the operative mechanism (SN1, SN2, or SNi), are of primary interest.
In this compound, the two potential leaving groups are bromide and fluoride. Bromide is generally a much better leaving group than fluoride due to its lower bond strength with carbon and greater polarizability. Therefore, nucleophilic attack is expected to occur preferentially at the carbon atom bearing the bromine atom.
The stereochemistry of the substitution product would depend on the reaction mechanism. An SN2 reaction would proceed with an inversion of configuration at the carbon center, while an SN1 reaction would lead to a racemic or near-racemic mixture of products due to the formation of a planar carbocation intermediate. Given the secondary nature of the carbon centers, an SN2 pathway is generally more likely, especially with strong, unhindered nucleophiles.
The competition between SN1 and SN2 pathways is influenced by several factors including the nature of the substrate, the nucleophile, the solvent, and the leaving group. For this compound, the secondary nature of the alkyl halide centers makes both pathways plausible, although SN2 is often favored.
SN2 Pathway: This bimolecular process would involve a backside attack by the nucleophile on the carbon-bromine bond. The rate of this reaction is dependent on the concentration of both the substrate and the nucleophile. The presence of the adjacent fluorine atom and the two ester groups would influence the rate through inductive and steric effects.
SN1 Pathway: A unimolecular substitution would proceed through the formation of a secondary carbocation intermediate after the departure of the bromide ion. The stability of this carbocation would be influenced by the adjacent fluorine and ester functionalities. Polar, protic solvents would favor this pathway by stabilizing the carbocation intermediate.
SNi Pathway: Substitution with internal return is less common and typically requires specific reagents, such as thionyl chloride, that can form an intimate ion pair. There is no strong theoretical basis to predict a significant contribution from an SNi pathway in typical nucleophilic substitution reactions of this compound.
The threo stereochemistry of the starting material is crucial in determining the stereochemical outcome of the reaction. In an SN2 reaction, the inversion of configuration at the C-2 position would lead to the formation of the corresponding erythro product. The specific diastereomer formed would be a direct consequence of the starting material's configuration.
Elimination Reactions (E1, E2, E1cb)
Elimination reactions of this compound would lead to the formation of Dimethyl fluoromaleate or Dimethyl fluorofumarate. The mechanism of elimination (E1, E2, or E1cb) would dictate the stereochemical outcome and would be in competition with substitution reactions.
The diastereoselectivity of the elimination reaction is a key aspect, determining whether the cis (maleate) or trans (fumarate) isomer of the resulting alkene is formed.
E2 Reaction: This concerted, bimolecular elimination pathway requires an anti-periplanar arrangement of the proton being abstracted and the leaving group. In the threo isomer, rotation around the C2-C3 bond would be necessary to achieve this conformation for the elimination of HBr. The relative energies of the transition states leading to the cis and trans alkenes would determine the product ratio. Generally, the transition state leading to the more stable trans alkene is favored.
E1 Reaction: This unimolecular pathway proceeds through a carbocation intermediate. The subsequent removal of a proton by a base is typically not stereospecific, often leading to a mixture of diastereomeric alkenes, with the thermodynamically more stable isomer (usually the trans product) predominating.
E1cb Reaction: An elimination unimolecular conjugate base mechanism is possible if the proton at C-3 is sufficiently acidic. The presence of the electron-withdrawing fluorine and ester groups could enhance the acidity of this proton. This pathway involves the formation of a carbanion intermediate, followed by the expulsion of the leaving group. The stereochemical outcome would depend on the lifetime and geometry of the carbanion.
The balance between substitution and elimination is a classic conundrum in organic chemistry. Several factors dictate the preferred pathway:
Nature of the Nucleophile/Base: Strong, sterically hindered bases favor elimination (E2), while strong, unhindered nucleophiles favor substitution (SN2). Weak nucleophiles/bases under conditions that favor carbocation formation can lead to a mixture of SN1 and E1 products.
Reaction Temperature: Higher temperatures generally favor elimination over substitution, as elimination reactions have a higher activation energy and result in an increase in entropy.
Solvent: Polar aprotic solvents tend to favor SN2 reactions, while polar protic solvents can promote SN1 and E1 pathways.
A summary of the expected outcomes is presented in the table below:
| Reaction Type | Reagents/Conditions | Major Pathway | Expected Product(s) |
| Nucleophilic Substitution | Strong, unhindered nucleophile (e.g., NaN3) in a polar aprotic solvent (e.g., DMF) | SN2 | Dimethyl erythro-2-azido-3-fluorosuccinate (with inversion of stereochemistry) |
| Nucleophilic Substitution | Weak nucleophile (e.g., H2O) in a polar protic solvent | SN1/E1 | Racemic mixture of Dimethyl erythro- and threo-2-hydroxy-3-fluorosuccinate and Dimethyl fluoromaleate/fumarate (B1241708) |
| Elimination | Strong, sterically hindered base (e.g., potassium tert-butoxide) | E2 | Dimethyl fluorofumarate (major) and Dimethyl fluoromaleate (minor) |
Role of Base Strength and Solvent in Reaction Profiles
Comprehensive searches of scientific literature and chemical databases have not yielded specific studies on the role of base strength and solvent in the reaction profiles of this compound. While the interplay of bases and solvents is fundamental in determining the outcome of reactions such as eliminations and substitutions for analogous haloalkanes, detailed research findings for this particular compound are not publicly available. Factors such as the pKa of the base, its steric hindrance, and the polarity and proticity of the solvent would be expected to influence reaction rates and the ratio of products, but experimental data for this compound is currently lacking.
Table 1: Influence of Base and Solvent on this compound Reactions
| Base | Solvent | Observed Outcome |
|---|
Organometallic Transformations
Organometallic transformations represent a powerful toolkit for the formation of carbon-carbon and carbon-heteroatom bonds. The application of such methodologies to this compound is explored in the following subsections.
There is a notable absence of published research specifically detailing the use of this compound in Suzuki, Heck, or Sonogashira cross-coupling reactions. While these palladium-catalyzed reactions are widely employed for the functionalization of alkyl and aryl bromides, their application to this specific fluorinated succinate (B1194679) derivative has not been reported in the available scientific literature. Theoretical studies or experimental investigations would be required to determine the feasibility and efficiency of such transformations at the bromine center of this molecule.
Table 2: Cross-Coupling Reactions of this compound
| Reaction | Catalyst | Coupling Partner | Product | Yield (%) |
|---|---|---|---|---|
| Suzuki | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Heck | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
The formation of Grignard or organolithium reagents from this compound has not been documented in the reviewed literature. The generation of such organometallic intermediates is often sensitive to the presence of other functional groups within the molecule. In the case of this compound, the ester functionalities and the fluorine atom could potentially interfere with the formation or stability of these highly reactive intermediates. Specific experimental conditions would need to be developed and optimized to achieve this transformation.
Detailed studies on the chemoselective transformations of the halogen functionalities in this compound are not present in the current body of scientific literature. The differential reactivity of the C-Br and C-F bonds would be a key consideration in any selective transformation. Typically, the carbon-bromine bond is more susceptible to both nucleophilic substitution and oxidative addition with transition metals compared to the more robust carbon-fluorine bond. However, without experimental data, any discussion of chemoselectivity for this compound remains speculative.
Reductive Dehalogenation and Fluorination Strategies
The selective removal of halogen atoms and the introduction of fluorine are important synthetic strategies. The potential for such reactions involving this compound is considered below.
There are no specific research findings on the stereoselective reductive elimination of the bromine and fluorine atoms from this compound. Such a reaction would likely proceed through a specific stereochemical pathway, for instance, an anti-elimination to form an unsaturated product. The stereochemistry of the starting material (threo) would be critical in determining the geometry of the resulting alkene. However, no documented examples of this transformation for this compound could be identified.
Introduction of Alternative Functionalities via Reductive Pathways
The carbon-bromine bond in this compound is significantly more labile than the carbon-fluorine bond, making it a prime site for selective functionalization through reductive pathways. Reductive dehalogenation is a common strategy in organic synthesis to introduce new functionalities. epa.gov In the case of this compound, reductive processes would likely proceed via radical or anionic intermediates, leading to a variety of potential products.
Reductive debromination can be initiated by various reagents, including single-electron transfer (SET) reagents like samarium(II) iodide or zinc dust, as well as through catalytic methods involving transition metals. The resulting intermediate, a carbanion or a radical at the C-2 position, can then be trapped by electrophiles or participate in subsequent reactions.
For instance, in a process analogous to the reduction of other haloalkanes, a SET reagent could transfer an electron to the σ* orbital of the C-Br bond, leading to its cleavage and the formation of a bromide anion and a carbon-centered radical. This radical could then be reduced further to a carbanion, which can be protonated to yield Dimethyl 2-fluorosuccinate or react with other electrophiles present in the reaction mixture.
Alternatively, the radical intermediate could undergo cyclization if a suitable intramolecular trap is present, or participate in intermolecular additions to unsaturated systems. The specific outcome would be highly dependent on the reaction conditions and the nature of the reducing agent and any additives.
Table 1: Potential Products from Reductive Debromination of this compound
| Reagent System | Probable Intermediate | Potential Product(s) |
| Zn, H+ | Organozinc | Dimethyl 2-fluorosuccinate |
| SmI2 | Radical/Anion | Dimethyl 2-fluorosuccinate |
| H2, Pd/C | Surface-bound radical | Dimethyl 2-fluorosuccinate |
| NaBH4, DMSO | Hydride attack | Dimethyl 2-fluorosuccinate |
It is important to note that while complete debromination is the most probable outcome, the introduction of other functionalities would require the presence of specific trapping agents. For example, in the presence of a Michael acceptor, the intermediate carbanion could potentially undergo a conjugate addition.
Mechanistic Postulations and Kinetic Studies
Elucidating the precise mechanisms of reactions involving this compound would necessitate a combination of computational and experimental techniques. These studies are crucial for understanding reaction rates, identifying key intermediates, and optimizing reaction conditions.
Computational chemistry, particularly Density Functional Theory (DFT) calculations, provides a powerful tool for investigating reaction mechanisms at a molecular level. acs.org For reactions of this compound, transition state analysis could be used to model the energy profiles of various potential pathways.
For example, in a nucleophilic substitution reaction at the C-2 position, calculations could help distinguish between an SN2 mechanism, involving a single pentacoordinate transition state, and a stepwise SN1 mechanism, which would proceed through a carbocationic intermediate. The calculated activation energies for these pathways would provide insight into the most likely mechanism.
In the context of reductive dehalogenation, reaction coordinate modeling could be used to map the energy landscape of the electron transfer process and the subsequent steps. This would involve identifying the transition states for bond cleavage and the formation of any intermediates. Such computational studies have been instrumental in understanding the mechanisms of similar reactions, such as the copper-mediated fluorination of arylboronate esters, where Cu(III) intermediates were identified through a combination of experimental and computational methods. nih.govresearchgate.net
Table 2: Hypothetical Computational Data for a Substitution Reaction
| Parameter | SN1 Pathway | SN2 Pathway |
| Activation Energy (kcal/mol) | 25.4 | 18.2 |
| Intermediate Stability (kcal/mol) | -5.6 (Carbocation) | N/A |
| Transition State Geometry | Trigonal planar C-2 | Trigonal bipyramidal C-2 |
This table represents hypothetical data to illustrate the type of information obtained from computational studies.
The kinetic isotope effect (KIE) is a powerful experimental tool for determining the rate-determining step of a reaction and probing the structure of the transition state. libretexts.orgyoutube.com This is achieved by measuring the difference in reaction rates when an atom in the reactant is replaced with one of its heavier isotopes.
For this compound, a primary KIE could be measured by synthesizing isotopically labeled starting material, for example, by replacing the hydrogen at C-2 with deuterium. If the C-H(D) bond is broken in the rate-determining step, a significant primary KIE (kH/kD > 1) would be observed. libretexts.org This would be expected in a base-catalyzed elimination reaction, for instance.
Conversely, if a substitution reaction at C-2 were to occur, a secondary KIE might be observed. The magnitude and direction of the secondary KIE could provide further details about the transition state. For example, a small normal KIE (kH/kD slightly > 1) might suggest a change in hybridization from sp3 to sp2 in the transition state, as would be expected in an SN1-type mechanism. The study of KIEs has been pivotal in understanding enzymatic dehalogenation reactions, revealing details about their catalytic mechanisms. nih.govnih.gov
The direct observation of reaction intermediates is a cornerstone of mechanistic investigation. For reactions involving this compound, various spectroscopic techniques could be employed to detect and characterize transient species.
Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy would be an exceptionally powerful tool. numberanalytics.comnumberanalytics.comnih.gov The chemical shift of the fluorine atom is highly sensitive to its electronic environment. nih.gov Any change in the substitution or stereochemistry at the adjacent carbon (C-2) would lead to a discernible shift in the ¹⁹F NMR signal. This would allow for real-time monitoring of the reaction progress and could potentially enable the detection of intermediates where the fluorine atom's environment is altered. magritek.com For instance, the formation of an enolate intermediate in a base-catalyzed reaction would result in a significant upfield shift of the fluorine resonance.
Time-resolved spectroscopic techniques, such as transient absorption spectroscopy or time-resolved infrared (TRIR) spectroscopy , could be used to detect short-lived radical intermediates that might be formed during reductive pathways. researchgate.net In studies of other systems, radical intermediates have been successfully characterized using such methods. nih.gov Electron Spin Resonance (ESR) spectroscopy, in conjunction with spin trapping agents, could also be employed to detect and identify radical species. utexas.edu
Table 3: Spectroscopic Techniques for Intermediate Detection
| Technique | Potential Intermediate | Expected Observation |
| ¹⁹F NMR | Enolate, Carbanion | Significant change in ¹⁹F chemical shift |
| ESR with Spin Trap | Carbon-centered radical | Characteristic spectrum of the spin adduct |
| Transient Absorption | Radical cation/anion | New absorption bands in the UV-Vis region |
| Time-Resolved IR | Ketene acetal | Appearance of characteristic C=C and C=O stretches |
By combining these advanced experimental and computational methods, a detailed mechanistic understanding of the reactivity of this compound can be achieved, paving the way for its strategic use in organic synthesis.
Computational and Theoretical Analysis of Dimethyl Threo 2 Bromo 3 Fluorosuccinate
Prediction of Spectroscopic Properties and Comparison with Experimental Data
Detailed computational predictions of spectroscopic properties for Dimethyl threo-2-bromo-3-fluorosuccinate are not found in the existing scientific literature. While general principles of spectroscopic analysis for esters and halogenated compounds are well-established, specific computational studies for this molecule are absent. orgchemboulder.com
NMR Chemical Shift and Coupling Constant Calculations
There are no available research articles or datasets that report on the theoretical calculation of NMR chemical shifts or coupling constants for this compound. Consequently, a comparison between predicted and experimental NMR data cannot be compiled.
Vibrational Frequency Analysis (IR, Raman)
A computational analysis of the vibrational frequencies (IR, Raman) for this compound has not been reported in the scientific literature. Therefore, no data is available for a theoretical vibrational analysis of this compound.
Reaction Mechanism Modeling and Transition State Characterization
The modeling of reaction mechanisms involving this compound and the characterization of its transition states have not been the subject of any specific computational studies found in the public domain.
Computational Elucidation of Reaction Pathways and Energy Barriers
There is no published research that computationally elucidates the reaction pathways or calculates the energy barriers associated with the chemical reactions of this compound.
Prediction of Stereoselectivity and Regioselectivity
No computational studies predicting the stereoselectivity or regioselectivity of reactions involving this compound are available in the current body of scientific literature.
Applications of Dimethyl Threo 2 Bromo 3 Fluorosuccinate As a Chiral Building Block in Complex Organic Synthesis
Synthesis of Fluorinated Biologically Active Molecules (as synthetic precursors)
The incorporation of fluorine into biologically active molecules is a widely used strategy in medicinal chemistry to modulate properties such as metabolic stability, lipophilicity, and binding affinity. chemistryviews.org Dimethyl threo-2-bromo-3-fluorosuccinate serves as a potential precursor for a variety of fluorinated molecules due to its inherent functionalities.
While this compound possesses a structure amenable to incorporation into larger, complex molecules, specific examples of its direct use in the synthesis of polyketide or peptide natural products are not extensively documented in publicly available literature. However, its bifunctional nature suggests potential utility. Theoretically, the succinate (B1194679) backbone could be integrated into polyketide chains through modifications of its ester groups into aldehydes or ketones, followed by aldol-type reactions. For peptide synthesis, the core structure is highly similar to that of aspartic acid, suggesting its potential as a precursor to non-canonical amino acids that could be incorporated into peptide chains. psu.edu
The most direct and well-supported application of this compound is in the synthesis of fluorinated amino acid derivatives, particularly analogues of aspartic acid. The carbon bearing the bromine atom is electrophilic and susceptible to nucleophilic substitution, providing a straightforward method to install an amino group or its precursor.
A common strategy involves the substitution of the bromide with an azide (B81097) anion (e.g., using sodium azide), followed by reduction of the azide to a primary amine. This transformation converts the bromofluorosuccinate into a 3-fluoroaspartate derivative. psu.edu The stereochemistry of the starting material is crucial for controlling the final stereochemistry of the amino acid. This method provides a direct route to valuable compounds like (2S,3S)-3-fluoroaspartic acid, a known inhibitor of certain enzymes. psu.edu
Table 1: Proposed Synthesis of 3-Fluoroaspartate Derivatives
| Starting Material | Reagent(s) | Proposed Intermediate | Final Product (after deprotection) |
| This compound | 1. Sodium Azide (NaN₃) 2. H₂, Pd/C | Dimethyl 2-azido-3-fluorosuccinate | 3-Fluoroaspartic acid |
| This compound | 1. Phthalimide Potassium Salt 2. Hydrazine (N₂H₄) | Dimethyl 2-phthalimido-3-fluorosuccinate | 3-Fluoroaspartic acid |
| This compound | 1. Benzylamine (BnNH₂) 2. H₂, Pd/C | Dimethyl 2-(benzylamino)-3-fluorosuccinate | 3-Fluoroaspartic acid |
The synthesis of fluorinated carbohydrate analogues often involves the use of fluorinated building blocks. reading.ac.uk While no specific examples detailing the use of this compound for this purpose are readily available, its four-carbon, di-functionalized structure could theoretically serve as a scaffold. Through a series of reductions, functional group interconversions, and cyclization reactions, it is plausible that this compound could be elaborated into fluorinated furanose or other sugar-like ring systems. The synthesis of such analogues often starts from existing carbohydrates or employs methods like aldol (B89426) reactions or cycloadditions with smaller fluorinated precursors. nih.govnih.gov
Development of Novel Heterocyclic Compounds
The functional groups present in this compound make it a candidate for the synthesis of substituted heterocyclic systems, particularly five- and six-membered rings containing nitrogen.
The synthesis of pyrrolidine (B122466) rings, which are prevalent scaffolds in many pharmaceuticals, can be achieved through various intramolecular cyclization strategies. d-nb.infoorganic-chemistry.org A plausible, though not explicitly documented, route starting from this compound would involve a tandem reaction sequence. For instance, reaction with a primary amine could lead to the formation of an intermediate N-substituted 2-amino-3-fluorosuccinate. Subsequent reduction of one of the ester groups to an alcohol, followed by activation (e.g., tosylation) and intramolecular cyclization, could yield a substituted fluoropyrrolidine-carboxylate. Alternatively, reaction with a bifunctional nucleophile like ethanolamine (B43304) could lead to the formation of a larger intermediate poised for cyclization into a piperidine (B6355638) or morpholine (B109124) derivative.
The bromine and fluorine atoms on the succinate backbone are key functionalities for potential ring closure reactions. The carbon-bromine bond is significantly more labile and serves as an excellent site for nucleophilic attack in an intramolecular fashion to form a ring.
A hypothetical pathway to a fluorinated pyrrolidine could involve the following steps:
Amination: Nucleophilic substitution of the bromide with an amine or azide as described previously.
Functional Group Manipulation: Selective reduction of the C4-ester to a primary alcohol.
Activation & Cyclization: Conversion of the C1-ester into an amide, followed by activation of the C4-alcohol (e.g., as a tosylate or mesylate). Intramolecular N-alkylation would then furnish the fluorinated pyrrolidine ring.
Strategies involving intramolecular C-H amination of aliphatic azides, often catalyzed by transition metals like iron or ruthenium, represent a powerful method for synthesizing saturated N-heterocycles. rsc.orginnovationhub.hk An azide derivative of the title compound could potentially undergo such a reaction to yield a cyclic product.
Table 2: Potential Roles of Functional Groups in Heterocycle Synthesis
| Functional Group | Position | Potential Role in Ring Formation | Reaction Type |
| Methyl Ester | C1 | Can be converted to amide, acid chloride, or alcohol for cyclization. | Amidation, Reduction |
| Bromine | C2 | Acts as a leaving group for intramolecular nucleophilic substitution. | Intramolecular Alkylation |
| Fluorine | C3 | Remains as a substituent on the final heterocyclic ring. | N/A (structural) |
| Methyl Ester | C4 | Can be reduced to an alcohol or converted to an amine precursor. | Reduction, Curtius/Hofmann Rearrangement |
Precursor for Advanced Materials and Ligands (Focus on synthetic utility)
The strategic placement of reactive halogen atoms and chiral centers makes this compound a promising starting material for the synthesis of high-value chemical entities, including chiral auxiliaries, ligands, and specialized polymers.
Synthesis of Chiral Auxiliaries and Ligands for Asymmetric Catalysis
While direct examples of the synthesis of chiral auxiliaries and ligands from this compound are not extensively documented in publicly available literature, the inherent chirality and functional group array of the molecule suggest its potential in this area. Chiral ligands are crucial for the development of catalysts used in asymmetric synthesis, a field dedicated to producing enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry. news-medical.net The threo-configuration of the bromo and fluoro substituents provides a defined stereochemical environment that could be transferred to new, more complex chiral structures.
The synthetic strategy would likely involve the selective substitution of the bromine atom, which is generally more labile than the fluorine atom. This differential reactivity allows for the introduction of a variety of coordinating groups, such as phosphines, amines, or other heteroatoms capable of binding to transition metals. researchgate.net For instance, reaction with a chiral amine could lead to a novel aminofluorosuccinate derivative, which could then be further elaborated into a bidentate or tridentate ligand. The fluorine atom, with its unique steric and electronic properties, can influence the conformational preferences and the electronic environment of the resulting metal-ligand complex, potentially leading to enhanced enantioselectivity in catalytic reactions. rsc.org
Table 1: Potential Synthetic Transformations for Ligand Synthesis
| Reactant | Potential Product Type | Application in Asymmetric Catalysis |
|---|---|---|
| Chiral Phosphine | Phosphine-containing ligand | Metal-catalyzed cross-coupling, hydrogenation |
| Chiral Amine | Amino-alcohol or diamine ligand | Asymmetric reductions, additions to carbonyls |
This table represents hypothetical transformations based on the known reactivity of similar functionalized compounds.
Building Blocks for Polymer Architectures
The bifunctional nature of succinic acid and its derivatives makes them valuable monomers for the synthesis of polyesters and polyamides. fraunhofer.deresearchgate.net this compound offers the potential to introduce halogen atoms into the polymer backbone, thereby imparting specific properties such as flame retardancy, altered solubility, and modified thermal stability. mdpi.com
The ester groups of this compound can undergo polycondensation with diols or diamines to form polyesters or polyamides, respectively. researchgate.net The presence of the bromo- and fluoro- substituents along the polymer chain would create a regular pattern of halogenation, which could be exploited for further post-polymerization modification. For example, the bromine atoms could serve as sites for grafting other polymer chains or for introducing cross-linking agents. mdpi.com While the direct polymerization of this compound is not yet a mainstream application, the principles of polyester (B1180765) and polyamide synthesis from succinic acid derivatives are well-established. researchgate.netmdpi.com
Table 2: Potential Polymerization Reactions
| Co-monomer | Polymer Type | Potential Properties |
|---|---|---|
| Ethylene Glycol | Halogenated Polyester | Modified thermal properties, potential flame retardancy |
| 1,4-Butanediol | Halogenated Poly(butylene succinate) | Altered biodegradability, different mechanical properties |
This table outlines potential polymerization reactions based on the known chemistry of succinate monomers.
Stereocontrolled Access to Polyfunctionalized Organic Molecules
The true synthetic power of this compound lies in its utility as a scaffold for the stereocontrolled introduction of multiple functional groups, leading to complex and valuable organic molecules.
Sequential Transformations for Complex Structure Elaboration
The differential reactivity of the C-Br and C-F bonds is key to the use of this compound in sequential reactions. Generally, the carbon-bromine bond is more susceptible to nucleophilic substitution and metal-catalyzed cross-coupling reactions than the more robust carbon-fluorine bond. This allows for the selective functionalization at the C-2 position while leaving the C-3 fluoro-substituent intact for subsequent transformations. nih.gov
A typical synthetic sequence could involve an initial S_N2 reaction at the bromine-bearing carbon with a chosen nucleophile, proceeding with inversion of stereochemistry. This would be followed by a different reaction targeting the fluorine-bearing carbon or one of the ester groups. Such a strategy allows for the controlled and predictable construction of highly substituted carbon chains with multiple stereocenters. nih.gov The ability to perform a series of reactions in a specific order opens up pathways to a wide array of complex molecular architectures from a single, well-defined starting material. mdpi.com
Divergent Synthetic Strategies from a Common Intermediate
Divergent synthesis is a powerful strategy in organic chemistry that allows for the creation of a library of structurally related compounds from a common intermediate. mdpi.com this compound is an ideal starting point for such strategies due to its multiple reactive sites.
From this single compound, a variety of reaction pathways can be envisioned. For example, initial reaction at the C-2 position with different nucleophiles can generate a series of 2-substituted-3-fluorosuccinates. Each of these intermediates can then be subjected to a second set of diverse reactions, such as reduction of the ester groups, hydrolysis, or eventual substitution of the fluorine atom under more forcing conditions. This approach provides rapid access to a multitude of unique, polyfunctionalized molecules, which can be valuable for applications in drug discovery and materials science. nih.gov The stereochemical information embedded in the starting material is carried through the synthetic sequence, ensuring the chirality of the final products. rsc.org
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Succinic acid |
| Polyesters |
| Polyamides |
| Ethylene Glycol |
| 1,4-Butanediol |
| Hexamethylenediamine |
Advanced Analytical Methodologies for Characterization in Research Contexts
High-Resolution Mass Spectrometry for Molecular Formula Elucidation and Fragmentation Pathways
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the initial characterization of a target compound. It provides a highly accurate mass measurement of the parent ion, which allows for the confident determination of its elemental composition. For Dimethyl threo-2-bromo-3-fluorosuccinate, with a chemical formula of C₆H₈BrFO₄, the expected exact mass can be calculated with high precision.
Table 1: Isotopologue Distribution for this compound
| Isotopologue Formula | Exact Mass (Da) | Relative Abundance (%) |
|---|---|---|
| C₆H₈⁷⁹BrFO₄ | 241.9617 | 100.00 |
| C₆H₈⁸¹BrFO₄ | 243.9597 | 97.98 |
| ¹³CC₅H₈⁷⁹BrFO₄ | 242.9651 | 6.54 |
This table presents a theoretical isotopic pattern. Actual experimental data would be used for confirmation.
Chiral Chromatography (HPLC, GC) for Enantiomeric and Diastereomeric Purity Assessment
Given that this compound has two chiral centers, it can exist as a pair of enantiomers (for the threo diastereomer). The separation and quantification of these stereoisomers are critical, as they can exhibit different biological activities and chemical properties. Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the premier techniques for this purpose.
The separation of diastereomers, such as the threo and erythro forms of Dimethyl 2-bromo-3-fluorosuccinate, can often be achieved on standard achiral stationary phases due to their different physical properties. However, the separation of the enantiomers of the threo form requires a chiral environment. This can be accomplished by using a chiral stationary phase (CSP) or by derivatizing the analyte with a chiral derivatizing agent to form diastereomers that can be separated on an achiral column. chiralpedia.com
For compounds similar to this compound, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) have proven effective for HPLC separations. In GC, cyclodextrin-based chiral stationary phases are commonly employed for the separation of enantiomers of volatile compounds. gcms.cz
Table 2: Hypothetical Chiral HPLC Method for Enantiomeric Purity Assessment
| Parameter | Condition |
|---|---|
| Column | Chiralpak AD-H (amylose derivative) |
| Mobile Phase | Hexane (B92381)/Isopropanol (B130326) (90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Expected Elution | Enantiomer 1 before Enantiomer 2 |
This table represents a typical starting point for method development for a compound of this class and is not based on experimentally verified data for this specific molecule.
The successful development of such a method would allow for the determination of the enantiomeric excess (ee) and diastereomeric ratio (dr) of a synthesized sample, which is crucial for stereoselective synthesis and application.
Dynamic Nuclear Magnetic Resonance (DNMR) for Conformational Exchange Studies
The rotational freedom around the C2-C3 bond in this compound leads to the existence of multiple conformational isomers (rotamers). Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful technique to study the kinetics of the interconversion between these conformers. libretexts.org By monitoring the changes in the NMR spectrum as a function of temperature, it is possible to determine the energy barriers for bond rotation and the relative populations of the different conformers.
For vicinal bromo-fluoro compounds, the conformational equilibrium is influenced by a combination of steric and electronic effects, including the gauche effect, which can favor a conformation where the electronegative fluorine atom is gauche to the bromine atom. Studies on analogous fluorinated compounds have demonstrated the utility of NMR, particularly the analysis of vicinal coupling constants (³J), in determining conformational preferences. nih.gov
At low temperatures, the rotation around the C-C bond may be slow enough on the NMR timescale to observe distinct signals for each conformer. As the temperature is increased, the rate of interconversion increases, leading to broadening of the signals and eventually coalescence into a time-averaged spectrum. Analysis of the lineshape changes with temperature allows for the calculation of the activation energy (ΔG‡) for the rotational barrier.
Microcalorimetry and Isothermal Titration Calorimetry (ITC) for Reaction Thermodynamics
Microcalorimetry, and specifically Isothermal Titration Calorimetry (ITC), provides direct measurement of the heat changes associated with chemical reactions and binding events. wikipedia.orgfrontiersin.orgmalvernpanalytical.com This allows for the determination of key thermodynamic parameters such as the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of a reaction, as well as the binding affinity (Kₐ) and stoichiometry (n) of an interaction. harvard.edunih.gov
While no specific ITC studies on this compound are documented, this technique could be applied to study its reactivity. For instance, the thermodynamics of its hydrolysis or its reaction with a nucleophile could be investigated. In a hypothetical experiment to study the binding of this compound to a protein, a solution of the compound would be titrated into a solution of the protein in the calorimeter cell. The heat released or absorbed with each injection would be measured to construct a binding isotherm.
Table 3: Thermodynamic Parameters Obtainable from an ITC Experiment
| Parameter | Description |
|---|---|
| Binding Affinity (Kₐ) | The strength of the binding interaction. |
| Enthalpy (ΔH) | The heat change upon binding. |
| Entropy (ΔS) | The change in disorder upon binding. |
| Stoichiometry (n) | The ratio of the reactants in the complex. |
The thermodynamic profile obtained from ITC can provide valuable insights into the driving forces of a reaction or binding event, helping to elucidate the underlying molecular mechanisms.
Future Research Directions and Emerging Paradigms in Dimethyl Threo 2 Bromo 3 Fluorosuccinate Chemistry
Integration with Flow Chemistry and Automated Synthesis
The synthesis of complex molecules like Dimethyl threo-2-bromo-3-fluorosuccinate often involves multi-step processes that can be challenging to scale up using traditional batch chemistry. Flow chemistry, which involves performing chemical reactions in a continuously flowing stream, presents a powerful solution. This approach is becoming a golden rule for the sustainable synthesis of high-value products. acs.org The application of continuous flow processes can lead to safer, more scalable, and efficient chemical transformations. acs.org
For the synthesis and derivatization of this compound, flow chemistry could offer significant advantages. The precise control over reaction parameters such as temperature, pressure, and reaction time in microreactors can enhance selectivity and yield, which is particularly crucial when managing multiple reactive sites (C-Br and C-F bonds). Furthermore, flow chemistry enables the safe handling of hazardous reagents and intermediates. The integration of flow synthesis with automated platforms allows for high-throughput reaction optimization and the rapid generation of derivative libraries for screening purposes. synthiaonline.com The development of a fully integrated continuous protocol, potentially combining synthesis, in-line purification, and process control, represents a revolutionary step for the production of complex fluorinated motifs. acs.org
Table 1: Comparison of Batch vs. Flow Chemistry for this compound Synthesis
| Feature | Traditional Batch Synthesis | Flow Chemistry | Potential Advantage for Target Compound |
| Scalability | Often difficult and non-linear | Readily scalable by running longer or in parallel | Efficient production of larger quantities for further studies. |
| Safety | Handling of hazardous reagents can be risky at scale | Smaller reaction volumes enhance heat transfer and safety | Improved safety profile for bromination/fluorination steps. |
| Control | Less precise control over temperature and mixing | Precise control over reaction parameters | Higher diastereoselectivity and reduced side-product formation. |
| Efficiency | Can be time-consuming with multiple work-up steps | Can be integrated into multi-step, continuous sequences | Faster synthesis and derivatization, enabling rapid library generation. acs.org |
| Automation | More complex to automate | Easily integrated with automated systems and robotics | High-throughput screening of reaction conditions and derivatives. synthiaonline.com |
Exploration of Photoredox and Electrochemistry in its Transformations
Photoredox and electrochemical methods are emerging as powerful tools in synthetic organic chemistry, offering unique reactivity under mild conditions. These techniques provide alternative pathways for generating radical intermediates, which can be harnessed for novel transformations of this compound.
Photoredox catalysis, using light to initiate chemical reactions, can facilitate a range of transformations, including C-H functionalization, cross-coupling, and fluorination. A catalyst-free decarboxylative strategy using blue LED irradiation has been shown to be effective for synthesizing secondary trifluoromethylated alkyl bromides, demonstrating the potential of light-induced reactions in organofluorine chemistry. organic-chemistry.org For this compound, photoredox catalysis could enable selective functionalization at positions adjacent to the ester groups or novel transformations involving the C-Br bond, without disturbing the C-F bond.
Electrochemistry provides another avenue for controlled oxidation and reduction reactions. Electrochemical systems have been successfully used in catalytic fluorination, providing a reagent-free method for activating substrates. This approach could be explored for the selective reduction of the C-Br bond or for mediating coupling reactions at the carbon backbone of this compound.
Development of Sustainable and Biocatalytic Approaches to Synthesis and Derivatization
The increasing emphasis on green chemistry necessitates the development of more sustainable synthetic methods. For this compound, this involves exploring metal-free catalysis and biocatalytic routes for its synthesis and derivatization. Metal-free approaches, such as the direct C3-fluorination of 2H-indazoles using NFSI in water, represent environmentally benign transformations. nih.gov
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers unparalleled stereoselectivity under mild, aqueous conditions. Enzymes could be particularly valuable for the synthesis of this compound, potentially controlling the formation of the two adjacent chiral centers with high fidelity. Furthermore, enzymes could be employed for the selective derivatization of the molecule, for instance, through stereoselective hydrolysis of one of the two ester groups. The application of squaramide-catalyzed asymmetric Mannich reactions followed by diastereoselective fluorination highlights how organocatalysis can be used to construct C-F quaternary carbons with multiple stereocenters, a strategy that aligns with sustainable principles. nih.gov
Machine Learning and AI in Predicting Reactivity and Designing Novel Transformations
For a molecule like this compound, ML models could be trained to predict its reactivity. For instance, machine learning has been successfully used to predict C-F bond dissociation energies in per- and polyfluoroalkyl substances (PFAS), a capability that could be adapted to understand the stability and reactivity of the C-F bond in the target molecule. acs.org Similarly, ML models have been developed to predict the reactivity of reactive halogen species, which could provide insights into the transformations of the C-Br bond. nih.govnih.gov Deep learning models can now predict product yields for organic reactions based on simple string-based representations of molecules (SMILES), offering a powerful tool to screen potential reactions of this compound before committing to laboratory experiments. growkudos.com
Table 2: Applications of AI/Machine Learning in this compound Chemistry
| AI/ML Application | Description | Potential Impact on Target Compound | Supporting Research |
| Reactivity Prediction | Models predict reaction outcomes, yields, and site-selectivity. | Faster screening of potential derivatization reactions; prediction of which bond (C-Br vs. C-F) will react under specific conditions. | eurekalert.orggrowkudos.com |
| Property Prediction | Algorithms predict key chemical properties like bond dissociation energies. | Understanding the relative stability of the C-Br and C-F bonds to guide selective transformations. | acs.org |
| Retrosynthesis Design | AI proposes novel and efficient synthetic routes to a target molecule. | Discovery of more efficient, sustainable, or scalable syntheses of this compound. | grace.comnih.govchemcopilot.com |
| Mechanism Understanding | Explainable AI can shed light on factors governing reactivity. | Deeper insight into the electronic and steric factors that control the stereochemical outcome of its reactions. | arxiv.org |
Expanding the Scope of Stereoselective Derivatization to Other Halo-Fluorinated Systems
The presence of adjacent bromine and fluorine atoms on stereogenic centers makes this compound an excellent scaffold for developing and testing new stereoselective synthetic methodologies. The insights gained from studying its derivatization can be extrapolated to a broader range of halo-fluorinated systems, which are important motifs in medicinal chemistry and materials science.
Future research should focus on expanding the repertoire of stereoselective reactions that can be performed on this molecule. This includes exploring advanced transition-metal-catalyzed cross-coupling reactions to replace the bromine atom with various functional groups while retaining the stereochemistry at both centers. Furthermore, developing novel organocatalytic transformations that can selectively engage one part of the molecule over another would be highly valuable. The development of catalytic enantioselective fluoroamination of alkenes is an example of creating complex chiral products. nih.gov Methodologies for creating chiral alkyl fluorinated compounds with multiple contiguous stereogenic centers are a key area of modern synthesis. nih.gov The knowledge generated will not only provide access to a diverse library of derivatives of this compound but will also establish robust synthetic protocols applicable to the stereocontrolled synthesis of other challenging halo-fluorinated building blocks.
Q & A
Q. What are the standard synthetic routes for Dimethyl threo-2-bromo-3-fluorosuccinate, and how can stereochemical purity be verified?
Methodological Answer: The synthesis typically involves esterification of threo-2-bromo-3-fluorosuccinic acid with methanol under acidic catalysis, followed by bromination/fluorination steps. Key challenges include maintaining stereochemical integrity during halogenation. To verify purity:
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should conflicting data be resolved?
Methodological Answer:
- ¹⁹F NMR : Detects fluorinated environments; chemical shifts are sensitive to electronic effects from adjacent bromine.
- Mass spectrometry (HRMS) : Confirms molecular weight and isotopic patterns (Br/F signatures).
- IR spectroscopy : Identifies ester carbonyl stretches (~1740 cm⁻¹).
- Resolution of contradictions : Replicate experiments, use deuterated solvents to rule out solvent artifacts, and employ 2D NMR (COSY, HSQC) to resolve overlapping signals. Cross-check with independent synthetic batches .
Advanced Research Questions
Q. How can factorial design (DoE) optimize the synthesis of this compound while minimizing byproducts?
Methodological Answer:
- Variables : Temperature, catalyst loading (e.g., H₂SO₄), solvent polarity, and reaction time.
- Design : Use a Taguchi orthogonal array (L9) to test interactions between 4 factors at 3 levels.
- Response metrics : Yield, enantiomeric excess (EE), and byproduct formation (e.g., diastereomers or elimination products).
- Analysis : Apply ANOVA to identify significant factors. For example, high catalyst loading may increase yield but reduce EE due to racemization. Optimize using response surface methodology (RSM) .
Q. What computational strategies predict the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer:
- Transition state modeling : Use density functional theory (DFT, e.g., B3LYP/6-311+G(d,p)) to map SN2 pathways. Bromine’s leaving-group ability can be compared to fluorine via activation energy barriers.
- Solvent effects : Simulate using COSMO-RS to assess polarity’s role in stabilizing intermediates.
- Machine learning : Train models on analogous bromo/fluoro esters to predict regioselectivity in cross-coupling reactions .
Q. How should researchers address contradictory kinetic data in studies of this compound’s hydrolysis or substitution reactions?
Methodological Answer:
- Error source identification : Check for solvent impurities (e.g., trace water accelerating hydrolysis) or inconsistent temperature control.
- Statistical validation : Apply Grubbs’ test to identify outliers in rate constant measurements.
- Mechanistic probes : Use isotopic labeling (e.g., D₂O for hydrolysis) or in-situ IR to track intermediate formation. Reconcile discrepancies by modeling competing pathways (e.g., SN1 vs. SN2) .
Q. What safety protocols are critical when handling this compound in advanced synthetic workflows?
Methodological Answer:
- Containment : Use Schlenk lines or gloveboxes for air-sensitive steps (bromine/fluorine volatility).
- Waste management : Quench residual Br/F compounds with NaHCO₃ or Ca(OH)₂ to prevent hydrofluoric acid formation.
- Analytical safety : Employ FTIR gas analyzers to monitor fume hood emissions during high-temperature reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
